chemical properties of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol
chemical properties of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol
An In-depth Technical Guide to the Chemical Properties and Applications of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol
This guide provides a comprehensive technical overview of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental chemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Significance of a Trifluoromethylated Oxazole
[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol belongs to a class of compounds that are highly valued in modern drug discovery. Its structure combines three key features:
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An oxazole ring , a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This scaffold is present in numerous biologically active molecules and is considered a valuable pharmacophore.[1]
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A trifluoromethyl (CF₃) group , a functionality known to dramatically influence a molecule's physicochemical properties.[1]
-
A primary alcohol (methanol group) , which serves as a versatile chemical handle for further synthetic modifications.
The incorporation of a CF₃ group is a cornerstone of modern medicinal chemistry. It can enhance critical drug-like properties such as metabolic stability (by blocking sites of oxidation), lipophilicity (which affects cell membrane permeability), and binding affinity to biological targets.[1][2] The presence of this group on the oxazole scaffold makes [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol a promising building block for creating novel therapeutic agents.
Core Chemical and Physical Properties
The unique combination of functional groups in [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol dictates its physical and chemical behavior. A summary of its key identifiers and predicted properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₃NO₂ | [3][4] |
| Molecular Weight | 167.09 g/mol | [4] |
| CAS Number | 1823360-08-2 | [4] |
| Monoisotopic Mass | 167.01941 Da | [3] |
| Predicted XlogP | 0.4 | [3] |
| Physical Form | Predicted to be an oil or solid | [5] |
The predicted XlogP value of 0.4 suggests a relatively balanced profile of hydrophilicity and lipophilicity. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the oxazole ring, influencing its stability and reactivity.
Structural Elucidation: Spectroscopic Signature
Confirming the identity and purity of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol relies on standard spectroscopic techniques. While an experimental spectrum is definitive, the expected data can be reliably predicted based on its structure and data from analogous compounds.[6][7]
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¹H NMR: The proton NMR spectrum is expected to be relatively simple.
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A singlet corresponding to the two protons of the methylene group (–CH₂OH), likely appearing around 4.5-5.0 ppm.
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A singlet for the proton on the oxazole ring (at position 2), expected in the aromatic region, likely downfield around 8.0-8.5 ppm due to the influence of the adjacent oxygen and nitrogen atoms.
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A broad singlet for the hydroxyl proton (–OH), which is exchangeable with D₂O and can vary in chemical shift depending on solvent and concentration.[8][9]
-
-
¹³C NMR: The carbon spectrum will show five distinct signals.
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The methylene carbon (–CH₂OH) would appear around 55-65 ppm.
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Four signals for the oxazole ring carbons. The carbon attached to the CF₃ group (C5) and the carbon bearing the methanol group (C4) would be significantly affected. The C5 carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms (J ≈ 35-40 Hz).[7]
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The trifluoromethyl carbon (–CF₃) will appear as a prominent quartet with a large coupling constant (J ≈ 270 Hz).[7]
-
-
¹⁹F NMR: This is a key technique for fluorinated compounds. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, typically appearing in the range of -63 to -68 ppm relative to a standard like CFCl₃.[6][7]
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 168.026.[3] High-resolution mass spectrometry would be used to confirm the elemental composition.
Synthesis and Reactivity
Representative Synthesis Protocol
The synthesis of substituted oxazoles often involves the cyclization of precursors that contain the necessary C-C-N-C-O framework. A plausible and common approach for building such a system is through the reaction of an α-haloketone with an amide or via cycloaddition pathways. While the exact synthesis for this specific isomer is not detailed in the provided results, a representative protocol can be adapted from known methods for creating similar trifluoromethylated heterocycles.[6][10]
The diagram below illustrates a conceptual workflow for the synthesis of a trifluoromethylated oxazole, a common strategy in heterocyclic chemistry.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodology (Conceptual):
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Ring Formation: React an appropriate trifluoromethylated 1,3-dicarbonyl compound, such as ethyl trifluoroacetoacetate, with an amide source like formamide.
-
Cyclization: This reaction, often promoted by a dehydrating agent or heat, leads to the formation of the oxazole ring. The causality here is the nucleophilic attack of the amide nitrogen followed by intramolecular condensation to form the heterocyclic core.
-
Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove inorganic salts and excess reagents. The crude product is then purified, typically using flash column chromatography on silica gel.[6]
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Reduction of Ester: If the synthesis yields an ester at the 4-position, it must be reduced to the primary alcohol. This is reliably achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature. The choice of a powerful reducing agent is necessary for the complete conversion of the ester to the alcohol.
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Final Purification: Following quenching of the reducing agent and workup, a final chromatographic purification yields the target molecule, [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol.
Chemical Reactivity
The reactivity of the molecule is governed by its three main functional components. Understanding these pathways is crucial for its use as a synthetic intermediate.
Caption: Key reactivity pathways of the title compound.
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Reactions of the Methanol Group: The primary alcohol is the most reactive site for many transformations.
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Oxidation: It can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidation would yield the carboxylic acid.
-
Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (under Fischer conditions) to form esters. It can also be converted to an ether via Williamson ether synthesis. This versatility allows for the attachment of various side chains or linkers.[6]
-
-
Reactivity of the Oxazole Ring: The oxazole ring is aromatic but has distinct reactivity. It is generally stable to many reaction conditions but can be susceptible to electrophilic attack, typically at the C2 position. The electron-withdrawing CF₃ group at C5 deactivates the ring towards electrophilic substitution.
Applications in Research and Drug Development
The true value of [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol lies in its application as a sophisticated building block for creating more complex molecules with therapeutic potential.
-
Scaffold for Novel Compounds: The oxazole core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][11][12] This molecule provides a pre-functionalized, trifluoromethylated version of this scaffold.
-
Enhanced Pharmacological Properties: As demonstrated in studies on related isoxazole compounds, the presence of a trifluoromethyl group can significantly enhance biological activity. In one case, the CF₃-containing analogue was nearly 8 times more active as an anti-cancer agent compared to its non-fluorinated counterpart.[1][11] This enhancement is often attributed to improved target binding, increased metabolic stability, and optimized lipophilicity.
-
Intermediate in Multi-Step Synthesis: The methanol group can be used as a point of attachment to connect the trifluoromethyl-oxazole moiety to other pharmacophores, creating hybrid molecules with potentially synergistic or novel mechanisms of action.[13]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling [5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol. While specific data for this exact compound is limited, guidelines can be established based on similar fluorinated heterocyclic compounds.[14][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[15] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[14]
-
A lab coat.
-
-
Handling: Avoid contact with skin and eyes.[14] Do not inhale dust, vapors, or mists. In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14] It should be stored away from strong oxidizing agents and incompatible materials.[15]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
[5-(Trifluoromethyl)-1,3-oxazol-4-YL]methanol is a highly valuable compound for chemical research and pharmaceutical development. Its structure is strategically designed, combining the biologically relevant oxazole core with the property-enhancing trifluoromethyl group and a versatile synthetic handle in the form of a primary alcohol. Its predictable reactivity and the profound impact of fluorine on molecular properties make it an essential building block for the synthesis of next-generation therapeutic agents and complex organic molecules. Researchers utilizing this compound are well-positioned to explore novel chemical space and develop innovative solutions to challenges in medicine and materials science.
References
-
RSC Publishing. (2024, June 12). Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules. Retrieved from [Link]
-
PubChem. (n.d.). [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
ACS Publications. (2021, November 9). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Retrieved from [Link]
-
Carl ROTH. (2023, July 6). Safety data sheet. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(trifluoromethyl)-1,3-oxazole — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). [5-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (2023, April). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Retrieved from [Link]
-
ACS Publications. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
MDPI. (2011, September 20). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF₃CN. Retrieved from [Link]
-
NextSDS. (n.d.). [5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanol — Chemical Substance Information. Retrieved from [Link]
-
University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Oxazol-4-ylmethanol. Retrieved from [Link]
Sources
- 1. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - [5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol (C5H4F3NO2) [pubchemlite.lcsb.uni.lu]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. (2-Trifluoromethyl-oxazol-5-yl)-methanol | 1803583-98-3 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.washington.edu [chem.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
